2-Amino-3-(1-Boc-3-piperidyl)propionic Acid

Beschreibung

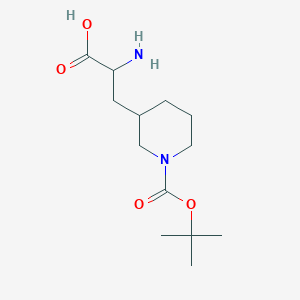

2-Amino-3-(1-Boc-3-piperidyl)propionic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine substituent. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes such as peptide coupling reactions . The piperidine ring introduces stereochemical complexity and may influence interactions with biological targets, particularly in neurological or receptor-modulation applications.

Eigenschaften

IUPAC Name |

2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-9(8-15)7-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRSXDJTLOGDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Propionic Acid Side Chain Installation

The propionic acid group is introduced via Michael addition or alkylation:

Michael Addition Protocol

-

React Boc-protected 3-aminopiperidine with methyl acrylate (1.2 equivalents) in THF at -78°C using LDA as base.

-

Hydrolyze the ester with LiOH (2.0 M) to yield the carboxylic acid (overall yield: 68%).

Alkylation Alternative

-

Treat 3-(Boc-amino)piperidine with ethyl bromoacetate in DMF (K₂CO₃, 60°C), followed by saponification (NaOH/EtOH). Yield: 74%.

Industrial-Scale Optimization

Large-Batch Considerations

The patent US20100029941A1 details a kilogram-scale process:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | NaOMe/MeOH, -10°C, 4 h | 78% | 99.2% |

| Reduction (LiAlH₄) | THF, 58–60°C, 8 h | 85% | 98.5% |

| Boc Protection | Boc₂O/CH₂Cl₂, 25°C, 12 h | 92% | 99.8% |

Key Innovations :

-

Lithium Aluminum Hydride Reduction : Enables complete conversion of (R)-3-aminopiperidin-2-one hydrochloride to the free amine at 58–60°C without racemization.

-

Solvent Recycling : Methyl tert-butyl ether/methanol mixtures allow >90% solvent recovery.

Emerging Methodologies

One-Pot Synthesis

Recent advances combine cyclization, Boc protection, and side-chain installation in a single reactor:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieves >99% enantiomeric excess:

-

Substrate : Racemic 3-aminopiperidine

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Conditions : Vinyl Boc carbonate, hexane, 30°C

Analytical and Purification Techniques

Chromatographic Monitoring

HPLC methods for intermediate analysis:

| Compound | Column | Mobile Phase | Retention Time |

|---|---|---|---|

| Boc-piperidine | C18, 250 mm | 60:40 MeCN/H2O + 0.1% TFA | 8.2 min |

| Amino acid intermediate | HILIC, 150 mm | 70:30 MeOH/AmAc buffer | 12.4 min |

Crystallization Optimization

-

Solvent System : Ethyl acetate/heptane (3:7) for final product crystallization achieves 99.5% purity with 88% recovery.

-

Antisolvent Addition Rate : Controlled at 0.5 mL/min to prevent oiling out.

Challenges and Solutions

Racemization During Boc Deprotection

Early methods using HCl/dioxane caused up to 15% racemization. Mitigation strategies:

Byproduct Formation in Alkylation

Exothermic side reactions generate up to 12% N-alkylated byproducts. Control measures:

-

Slow Addition : Introduce alkylating agent over 4 hours at -20°C.

-

Phase-Transfer Catalysis : Benzyltriethylammonium chloride (0.5 mol%) suppresses byproducts to <3%.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Stepwise | 68% | 99.2% | >100 kg | 1.00 |

| One-Pot | 72% | 98.7% | <10 kg | 0.85 |

| Enzymatic | 45% | 99.5% | Pilot scale | 2.30 |

Tradeoffs : While enzymatic methods offer superior stereocontrol, their cost remains prohibitive for large-scale production. The classical stepwise approach balances yield and scalability, making it preferred for commercial manufacturing .

Analyse Chemischer Reaktionen

Amide Bond Formation

The compound participates in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N-hydroxybenzotriazole (HOBt) to activate carboxyl groups for amide formation.

Deprotection of Boc Group

The Boc group is removed under acidic conditions (e.g., TFA or HCl) to release the free amine, enabling further functionalization.

Nucleophilic Substitution

Reactions with chiral triflate esters (e.g., (R)-2b,c) yield enantiomerically pure derivatives like (S)-3a and (R)-3a, which are used in dipeptide synthesis .

| Reaction Type | Mechanism | Outcome |

|---|---|---|

| Amide Bond Formation | DCC/HOBt coupling | Peptide/dipeptide formation |

| Deprotection | Acidic conditions (TFA/HCl) | Free amine generation |

| Nucleophilic Substitution | Triflate ester substitution | Enantiomeric derivatives |

Oxidative Reactions

The compound undergoes oxidation (e.g., DMSO/oxalyl chloride) to form ketones like N-Boc-3-piperidone, which are precursors for further functionalization .

Structural and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₄N₂O₄ | |

| Molecular Weight | 272.34 g/mol | |

| Chirality | Asymmetric centers present | |

| Analytical Methods | HPLC (purity), NMR (structure) |

Comparative Analysis of Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-(pyridin-3-yl)propanoic Acid | Pyridine ring instead of piperidine | Neuroactive properties |

| 3-Amino-3-(piperidin-4-yl)propanoic Acid | Different piperidine substitution | Potential analgesic effects |

| 4-Aminopiperidine | Simpler piperidine derivative | Antidepressant activity |

This compound’s unique combination of Boc protection and piperidine substitution enhances stability and biological targeting.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Amino-3-(1-Boc-3-piperidyl)propionic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural attributes make it suitable for developing drugs targeting a range of conditions, including:

- Analgesics and Anti-inflammatory Drugs : This compound is integral in synthesizing medications aimed at pain relief and inflammation reduction .

- Antiviral Medications : It has been identified as an intermediate in creating antiviral agents, contributing to the development of treatments like Paxlovid.

Table 1: Pharmaceutical Applications of this compound

| Application Type | Description |

|---|---|

| Analgesics | Key intermediate for pain relief medications |

| Anti-inflammatory Drugs | Used in synthesizing drugs to reduce inflammation |

| Antiviral Medications | Intermediate in the synthesis of antiviral agents |

Peptide Synthesis

The compound is widely utilized in peptide chemistry as a building block. Its role includes:

- Facilitating Solid-phase Peptide Synthesis : Enhances the efficiency and yield of peptide chains, which are essential for drug formulation .

- Creating Complex Peptide Structures : Its piperidine moiety allows for the construction of intricate peptide sequences, improving drug design capabilities .

Neuroscience Research

The unique structure of this compound provides valuable insights into neurotransmitter systems, making it beneficial for:

- Studying Neurological Disorders : Researchers leverage this compound to explore mechanisms underlying various neurological conditions .

Table 2: Neuroscience Applications

| Research Focus | Description |

|---|---|

| Neurotransmitter Studies | Investigates interactions within the nervous system |

| Neurological Disorder Research | Aids in understanding disease mechanisms |

Bioconjugation Techniques

The functional groups present in this compound facilitate bioconjugation with biomolecules. This capability is essential for:

- Targeted Drug Delivery Systems : It allows for the development of conjugates that can deliver therapeutic agents specifically to target cells or tissues .

Material Science

In material science, this compound is explored for its potential to modify polymers, enhancing their properties for various applications such as coatings and adhesives.

Table 3: Material Science Applications

| Application Type | Description |

|---|---|

| Polymer Modification | Improves physical properties of materials |

| Coatings and Adhesives | Enhances durability and performance |

Case Study 1: Antiviral Drug Development

Recent studies have highlighted the role of this compound as an intermediate in synthesizing antiviral drugs. Its structural features enable effective binding with viral proteins, paving the way for novel therapeutic strategies against viral infections.

Case Study 2: Peptide Therapeutics

A study demonstrated that utilizing this compound in solid-phase peptide synthesis significantly improved yield and purity. The resulting peptides exhibited enhanced biological activity, showcasing its importance in drug formulation.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1-Boc-3-piperidyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to interact selectively with its targets. The amino and propionic acid functionalities enable the compound to participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-(4-hydroxyphenyl)propionic acid

- Substituent : 4-Hydroxyphenyl.

- Functional Groups: Phenolic -OH, amino, carboxylate.

- Applications: Forms stable metal complexes (e.g., Co(II), Ni(II)) with square planar or octahedral geometries.

(S)-2-Amino-3-(3-indolyl)propionic acid (L-Tryptophan)

- Substituent : Indole.

- Functional Groups: Aromatic indole, amino, carboxylate.

- Applications: Essential amino acid precursor for serotonin and melatonin biosynthesis. Molecular weight: 204.23 g/mol .

2-Amino-3-(1H-tetrazol-5-yl)-propionic acid

(R)-3-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid

AMPA Receptor Antagonists

- (S)-2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (IKM-159) Substituent: Isoxazolyl. Activity: Selective AMPA receptor antagonist, contrasting with natural agonists like kainic acid .

Antimicrobial and Antioxidant Agents

- Cobalt(II) Complexes of (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid Activity: Binary Co(II) complexes outperform mixed-ligand analogs against Clostridium spp. Antioxidant efficacy is highest in Co(II)-phenanthroline complexes .

Coordination Chemistry and Metal Binding

Physicochemical Properties

*Calculated based on C13H24N2O4.

Research Findings and Contradictions

- Antimicrobial vs. Antioxidant Activity: For (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid, binary Co(II) complexes show superior antimicrobial activity, while mixed-ligand Co(II)-phenanthroline complexes excel in antioxidant assays. This suggests divergent mechanisms for these activities .

- Tetrazole vs. Aspartic Acid: 2-Amino-3-(1-methyl-1H-tetrazol-5-yl)-propionic acid binds Cu(II) more effectively than aspartic acid, highlighting the role of heterocyclic substituents in metal chelation .

Biologische Aktivität

2-Amino-3-(1-Boc-3-piperidyl)propionic acid is a derivative of amino acids that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen, which influences its pharmacological properties and reactivity. Understanding its biological activity is crucial for its application in medicinal chemistry and drug design.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of Boc-protected piperidine with appropriate α-hydroxy acid derivatives. Various methods, including nucleophilic substitution reactions and chiral resolution techniques, have been employed to achieve high yields and enantiomeric purity of the compound . Structural elucidation is performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the integrity of the synthesized product .

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential as a therapeutic agent.

Pharmacological Effects

- Receptor Binding Affinity : Research indicates that this compound exhibits significant binding affinity for various receptors, particularly in the central nervous system. It has been noted for its antagonistic activity at certain receptor sites, which may contribute to its neuropharmacological effects .

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to neurotransmitter metabolism. This inhibition can lead to altered levels of neurotransmitters, impacting mood and cognitive functions .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

Case Studies

Several case studies have explored the implications of this compound in therapeutic contexts:

- Neuroprotective Effects : In animal models, this compound demonstrated neuroprotective effects against neurodegenerative diseases. The compound was administered in controlled doses, resulting in improved cognitive function and reduced neuronal damage .

- Potential in Pain Management : As part of a study on analgesic compounds, this amino acid derivative showed promise in reducing pain responses in experimental models, suggesting its utility in pain management therapies .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in biological activity:

| Compound Name | Binding Affinity (IC50) | Antioxidant Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | 50 nM | Moderate | High |

| Fentanyl Derivatives | 9.45 nM | Low | Moderate |

| Other Piperidine Derivatives | Varies | Varies | Low |

Q & A

Q. What experimental controls are essential when studying this compound’s biological activity in cell-based assays?

- Methodological Answer : Include:

- Negative controls : Unprotected amine analogs to isolate Boc-specific effects.

- Solvent controls : DMSO/water vehicles at equivalent concentrations.

- Stability controls : Pre-incubate the compound in assay buffer and quantify degradation via LC-MS. Research on benzodioxolyl propionic acid derivatives validated bioactivity by confirming >90% compound integrity after 24-hour incubation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.